molecular formula C20H12N2O2 B12902099 Dibenzo[a,h]phenazine-1,8-diol CAS No. 26846-41-3

Dibenzo[a,h]phenazine-1,8-diol

Cat. No.: B12902099
CAS No.: 26846-41-3
M. Wt: 312.3 g/mol
InChI Key: RPRGEWDOVJZDPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzo[a,h]phenazine-1,8-diol (CAS#: 26846-41-3) is a polycyclic aromatic compound with the following chemical formula:

C20H12N2O2\text{C}_{20}\text{H}_{12}\text{N}_{2}\text{O}_{2}C20​H12​N2​O2​

. It consists of two benzene rings fused together, along with a central phenazine ring containing two hydroxyl groups at positions 1 and 8 .

Preparation Methods

Synthetic Routes:

  • Dibenzo[a,h]phenazine-1,8-diol can be synthesized through various methods, including cyclization reactions of suitable precursors.
  • One common approach involves the oxidative cyclization of 1,2-dihydroxybenzene derivatives under specific conditions.
  • Another method utilizes the condensation of 1,2-diaminobenzene with 1,2-dihydroxybenzene.
  • Detailed reaction mechanisms and conditions are available in the literature.

Industrial Production:

  • While this compound is not widely produced industrially, its synthesis can be scaled up using the aforementioned methods.
  • Industrial production typically involves optimizing reaction conditions, yield, and purity.

Chemical Reactions Analysis

Dibenzo[a,h]phenazine-1,8-diol undergoes several chemical reactions:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: Reduction of the quinone moiety yields the diol form.

    Substitution: Substituents can be introduced at various positions on the benzene rings.

    Common Reagents: Oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

    Major Products: Quinones, diols, and substituted derivatives.

Scientific Research Applications

Dibenzo[a,h]phenazine-1,8-diol finds applications in:

    Chemistry: As a building block for designing novel organic materials.

    Biology: Investigating its interactions with biomolecules and potential biological activities.

    Medicine: Studying its pharmacological properties and potential therapeutic applications.

    Industry: Developing functional materials (e.g., dyes, semiconductors).

Mechanism of Action

  • The exact mechanism of action remains an active area of research.
  • It may interact with cellular targets, affecting signaling pathways or enzyme activity.
  • Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

  • Dibenzo[a,h]phenazine-1,8-diol’s uniqueness lies in its fused aromatic ring system.
  • Similar compounds include phenazines, phenanthrenes, and other polycyclic aromatic hydrocarbons.

Properties

CAS No.

26846-41-3

Molecular Formula

C20H12N2O2

Molecular Weight

312.3 g/mol

IUPAC Name

16-hydroxy-2,13-diazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3,6,8,10,12,15(20),16,18,21-decaen-5-one

InChI

InChI=1S/C20H12N2O2/c23-15-5-1-3-11-7-9-13-19(17(11)15)21-14-10-8-12-4-2-6-16(24)18(12)20(14)22-13/h1-10,21,24H

InChI Key

RPRGEWDOVJZDPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)C3=C(C=C2)NC4=C5C(=CC=CC5=O)C=CC4=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.